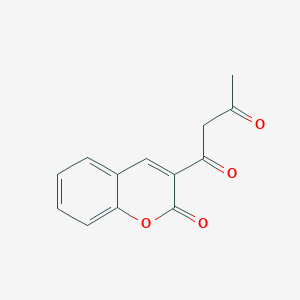

Coumarin, 3-acetoacetyl-

Description

Contextualization of Coumarin (B35378) Scaffolds in Modern Heterocyclic Chemistry

Coumarins, which are defined by a benzo-α-pyrone nucleus, represent a privileged scaffold in the realm of heterocyclic chemistry. nih.govresearchgate.net This prominence stems from their widespread occurrence in nature, being found in numerous plants, fungi, and bacteria. nih.gov The coumarin framework is not only of interest for its natural origins but also for the broad spectrum of biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticoagulant properties. researchgate.netunimi.it

The inherent chemical characteristics of the coumarin nucleus, such as its simple structure, low molecular weight, and high solubility in most organic solvents, make it an attractive template for medicinal chemists. nih.gov Its α,β-unsaturated lactone system and electron-rich aromatic ring offer multiple sites for chemical modification, allowing for the synthesis of a vast library of derivatives. researchgate.net This synthetic versatility has cemented the coumarin scaffold's role as a fundamental building block in drug discovery and materials science. researchgate.netresearchgate.net The development of efficient synthetic methods for 3-substituted coumarins, in particular, has garnered considerable attention due to their significant biological relevance. unimi.it

Academic Significance of 3-Acetoacetylcoumarin as a Chemical Intermediate and Synthetic Precursor

3-Acetoacetylcoumarin stands out as a particularly important derivative due to the synthetic potential embedded in its 3-position substituent. The acetoacetyl group, a β-dicarbonyl moiety, is a classic and highly versatile functional group in organic synthesis. This group provides two reactive sites—the active methylene (B1212753) group and the two carbonyl carbons—which can participate in a wide array of chemical transformations.

The presence of this reactive handle on the coumarin scaffold makes 3-acetoacetylcoumarin an ideal starting material for constructing more complex heterocyclic systems. It readily undergoes reactions such as Knoevenagel condensations, Michael additions, and cyclization reactions with various reagents to afford fused and substituted heterocyclic compounds. researchgate.netepstem.net For instance, it is a key precursor in multicomponent reactions for the synthesis of pyrazole (B372694) and thiazole (B1198619) derivatives. researchgate.netbeilstein-journals.org

The synthesis of 3-acetoacetylcoumarin itself is often achieved through the reaction of a substituted salicylaldehyde (B1680747) with a β-ketoester like 4-hydroxy-6-methyl-2H-pyran-2-one. tandfonline.comresearchgate.net Researchers have developed various catalytic systems, including environmentally benign options like Envirocat EPZ-10 and ionic liquids, to improve the efficiency and sustainability of this process. researchgate.nettandfonline.comacademie-sciences.fr

The academic interest in 3-acetoacetylcoumarin is driven by its ability to act as a bridge, connecting the well-established chemistry of coumarins with the vast synthetic possibilities offered by β-dicarbonyl compounds. This combination allows for the creation of novel molecular frameworks that are often explored for their potential pharmacological activities and material properties.

Synthetic Approaches to 3-Acetoacetylcoumarin Derivatives

The synthesis of 3-acetoacetylcoumarin and its derivatives is a well-explored area of research, with various methods developed to enhance yield, efficiency, and environmental friendliness. A common and effective route involves the condensation of salicylaldehydes with 4-hydroxy-6-methyl-2H-pyran-2-one. The table below summarizes different catalytic systems and conditions employed for this transformation.

| Entry | R1 | R2 | R3 | Catalyst/Medium | Time (h) | Yield (%) | Reference |

| 1 | H | H | H | [bmim]Br | 4 | 98 | tandfonline.com |

| 2 | Br | H | Br | [bmim]Br | 4.5 | 96 | tandfonline.com |

| 3 | H | H | OCH3 | [bmim]Br | 5 | 92 | tandfonline.com |

| 4 | H | H | H | Envirocat EPZ-10 / Ethanol (B145695) | 3 | 89 | academie-sciences.fr |

| 5 | H | Cl | H | Envirocat EPZ-10 / Ethanol | 3 | 85 | academie-sciences.fr |

| 6 | H | H | H | β-Cyclodextrin / Glycerin | 5 | 92 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Application in Multicomponent Reactions

3-Acetoacetylcoumarin is a valuable substrate in multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. One notable application is in the synthesis of thiazolyl-pyrazolyl-chromenes, where 3-acetoacetylcoumarin is reacted with a bromoacetyl derivative and thiosemicarbazide (B42300).

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Type | Reference |

| 3-Acetoacetylcoumarin derivative | Heterocyclic bromoacetyl derivative | Thiosemicarbazide | Thiazolyl-pyrazole-chromen-2-one | One-pot multicomponent reaction | researchgate.net |

| 3-Acetoacetylcoumarin derivative | Aromatic aldehyde | Urea (B33335)/Thiourea (B124793) | Coumarin-dihydropyrimidinone/thione | Biginelli Reaction | epstem.net |

This table is interactive and showcases the versatility of 3-acetoacetylcoumarin in MCRs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

13252-79-4 |

|---|---|

Molecular Formula |

C13H10O4 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

1-(2-oxochromen-3-yl)butane-1,3-dione |

InChI |

InChI=1S/C13H10O4/c1-8(14)6-11(15)10-7-9-4-2-3-5-12(9)17-13(10)16/h2-5,7H,6H2,1H3 |

InChI Key |

AZAIGYUDADTJHD-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |

Canonical SMILES |

CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O |

Synonyms |

3-Acetoacetylcoumarin |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetoacetylcoumarin and Its Structural Analogues

Established Reaction Pathways for 3-Acetoacetylcoumarin Elaboration

The synthesis of 3-acetoacetylcoumarin, a significant heterocyclic compound, is predominantly achieved through well-established condensation and cyclization reactions. These methods provide reliable access to the coumarin (B35378) core, which is a prevalent scaffold in numerous biologically active molecules.

Knoevenagel Condensation and Subsequent Cyclization Protocols

A primary and widely utilized method for the synthesis of coumarin derivatives, including 3-acetoacetylcoumarin, is the Knoevenagel condensation. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776), in the presence of a basic catalyst.

The mechanism commences with the deprotonation of the active methylene compound by the base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde. The resulting intermediate subsequently undergoes an intramolecular cyclization via an esterification reaction between the phenolic hydroxyl group and the ester functionality, followed by dehydration to yield the final 3-substituted coumarin product. The reaction of salicylaldehyde with ethyl acetoacetate, for instance, leads to the formation of 3-acetylcoumarin (B160212), a closely related analogue of 3-acetoacetylcoumarin.

Base-Catalyzed Synthetic Strategies

Various bases have been effectively employed to catalyze the synthesis of 3-acetoacetylcoumarin and its analogues, each influencing reaction times and yields.

Piperidine (B6355638): Piperidine is a commonly used weak base in the Knoevenagel condensation for coumarin synthesis. It efficiently facilitates the initial condensation and subsequent cyclization steps. For example, the reaction of salicylaldehyde and ethyl acetoacetate in the presence of piperidine in ethanol (B145695) at elevated temperatures can produce 3-acetylcoumarin in good yields. One study reported a 72.3% yield for the synthesis of 3-acetylcoumarin using piperidine as a catalyst in ethanol at 65°C for 20 minutes nih.gov. Another protocol involves stirring the reactants at room temperature for 4-6 hours in the presence of a catalytic amount of piperidine to achieve a 70% yield of 3-acetylcoumarin nih.gov. Microwave irradiation has also been utilized to accelerate the piperidine-catalyzed synthesis of 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate kjscollege.com.

Triethylamine (B128534): Triethylamine, another common organic base, is also utilized in coumarin synthesis. It can be employed in the Knoevenagel-intramolecular cyclization tandem reaction of ortho-hydroxyaryl aldehydes with Meldrum's acid to produce coumarin-3-carboxylic acids in excellent yields researchgate.net. In some multi-step syntheses involving 3-(bromoacetyl)coumarin (B1271225), triethylamine is used as a catalyst for subsequent heterocyclization reactions to create more complex coumarin derivatives nih.gov.

Potassium Fluoride-Alumina (KF/Al₂O₃): Potassium fluoride (B91410) supported on alumina (B75360) serves as a solid base catalyst in various organic transformations. While specific data for the synthesis of 3-acetoacetylcoumarin using KF/Al₂O₃ is not extensively detailed in the available literature, its application in related syntheses suggests its potential. KF/Al₂O₃ is known to be a green etherification reagent and can catalyze various reactions, including N-alkylation and palladium-catalyzed reactions sigmaaldrich.com. The preparation of this catalyst involves impregnating alumina with an aqueous solution of potassium fluoride followed by drying stackexchange.com.

Table 1: Comparison of Base Catalysts in the Synthesis of 3-Acetylcoumarin

| Catalyst | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |

| Piperidine | Salicylaldehyde, Ethyl acetoacetate | Ethanol | 65°C, 20 min | 72.3 | nih.gov |

| Piperidine | Salicylaldehyde, Ethyl acetoacetate | Ethanol | Room Temp, 4-6 h | 70 | nih.gov |

| Piperidine | Salicylaldehyde, Ethyl acetoacetate | None | Microwave | - | kjscollege.com |

Note: Data for 3-acetylcoumarin is presented as a close analogue to 3-acetoacetylcoumarin.

Innovations in Green Chemistry for 3-Acetoacetylcoumarin Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally friendly and sustainable methods for synthesizing coumarin derivatives. These innovations focus on reducing the use of hazardous solvents and catalysts, improving energy efficiency, and simplifying reaction procedures.

Aqueous Reaction Environments and Water-Mediated Syntheses

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for the synthesis of coumarin derivatives in aqueous media. For instance, the synthesis of 3-carboxycoumarins and 3-cyanocoumarins has been successfully achieved by reacting substituted salicylaldehydes with malonic acid or ethyl 2-cyanoacetate in water, using potassium 1,2,3,6-tetrahydrophthalimide (B42971) as a catalyst at room temperature bhu.ac.in. Another green approach involves a one-pot, four-component reaction of aryl hydrazine (B178648), ethyl acetoacetate, aromatic aldehydes, and 4-hydroxycoumarin (B602359) in water with glacial acetic acid as a catalyst to produce benzylpyrazolyl coumarin derivatives in good to excellent yields nih.gov.

Catalyst-Free and Environmentally Benign Methodologies (e.g., Ionic Liquid Media)

Ionic liquids (ILs) have emerged as green alternatives to traditional volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. They can act as both the solvent and the catalyst in organic reactions. Brønsted acidic ionic liquids have been effectively used as catalysts for the Pechmann condensation to synthesize coumarin derivatives under solvent-free conditions researchgate.netionike.comtandfonline.com. These reactions often proceed with high yields and allow for the easy recovery and reuse of the ionic liquid catalyst rsc.org. While many studies focus on the Pechmann reaction, the principles are applicable to other coumarin syntheses, suggesting the potential for catalyst-free Knoevenagel-type condensations in ionic liquids for 3-acetoacetylcoumarin synthesis.

Utilization of Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and reduced environmental impact.

Clay-Based Catalysts (e.g., EPZ-10, Montmorillonite): Clays and modified clay-based catalysts are widely employed in organic synthesis due to their acidic properties, high surface area, and low cost nih.gov. Montmorillonite clays, such as K-10 and KSF, have been used to catalyze the Pechmann condensation of phenols with ethyl acetoacetate to produce coumarins in satisfactory yields under solvent-free conditions sci-hub.seresearchgate.netresearchgate.net. Zirconia-based heterogeneous catalysts have also been developed for coumarin synthesis via the Pechmann reaction at room temperature under solvent-free conditions nih.gov. While specific data for EPZ-10 in the synthesis of 3-acetoacetylcoumarin was not found in the immediate search results, the broad utility of clay catalysts in coumarin synthesis indicates their high potential for this specific transformation.

Polyoxometalates: Polyoxometalates (POMs) are a class of metal-oxygen clusters that exhibit strong Brønsted acidity and redox properties, making them effective catalysts for a variety of organic reactions, including condensation reactions acs.orgresearchgate.net. They can be used as homogeneous or heterogeneous catalysts and have been employed in various acid-catalyzed transformations ijfans.org. Although direct application of POMs for the synthesis of 3-acetoacetylcoumarin is not extensively documented, their catalytic activity in related condensation reactions suggests they are promising candidates for developing efficient and recyclable catalytic systems for this synthesis.

Table 2: Green Chemistry Approaches to Coumarin Synthesis

| Method | Catalyst | Solvent | Key Advantages |

| Aqueous Synthesis | Potassium 1,2,3,6-tetrahydrophthalimide | Water | Environmentally benign solvent, mild reaction conditions bhu.ac.in |

| Ionic Liquid Media | Brønsted Acidic Ionic Liquids | None (Solvent-free) | Recyclable catalyst/solvent, high yields, simple work-up researchgate.netionike.comtandfonline.com |

| Clay Catalysis | Montmorillonite K-10 | None (Solvent-free) | Inexpensive, non-toxic, reusable catalyst, easy separation sci-hub.seresearchgate.netresearchgate.net |

| Zirconia-based Catalysis | ZrO₂-TiO₂ | None (Solvent-free) | Heterogeneous catalyst, room temperature reaction nih.gov |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including coumarins. researchgate.net This method often leads to shorter reaction times, lower catalyst loadings, and reduced side product formation compared to conventional heating methods. researchgate.net The synthesis of 3-acetylcoumarin, a close structural analogue of 3-acetoacetylcoumarin, has been extensively optimized using microwave irradiation.

One approach involves the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate. researchgate.net Optimization of this reaction under microwave conditions has demonstrated the superiority of certain base catalysts. For instance, using piperidine (5 mol%) as a catalyst in ethanol at a mild temperature of 50°C under microwave irradiation (20W) can yield 99% of 3-acetylcoumarin in just 5 minutes. researchgate.net Similarly, the Pechmann condensation, another key route to coumarins, benefits significantly from microwave assistance. The reaction of phenols with ethyl acetoacetate using catalysts like iron(III) fluoride (FeF₃) under solvent-free microwave conditions provides high yields and excellent chemoselectivity in a fraction of the time required for conventional heating. nih.gov

Different microwave setups, such as open-vessel, sealed-vessel, and closed-system methods, have been methodologically explored to determine the best experimental conditions. arabjchem.org For the synthesis of 3-acetyl isocoumarin, a related structure, solvent-free conditions at 130°C for 60 minutes in a sealed vessel were found to be optimal, yielding 84-87%. arabjchem.org These findings highlight that microwave-assisted methods can be finely tuned to maximize product yields and process efficiency.

Systematic Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the yield and efficiency of synthesizing 3-acetoacetylcoumarin and its analogues, a systematic approach to optimizing reaction parameters is crucial. This involves a detailed investigation of solvent systems, temperature, reaction time, and catalyst loading.

The choice of solvent, or the lack thereof, profoundly influences the outcome of coumarin synthesis. There is a strong trend towards developing solvent-free protocols, which are environmentally benign and often simplify product isolation. nih.govmdpi.com Microwave-assisted, solvent-free Pechmann condensations using solid catalysts like fly ash or FeF₃ have proven highly efficient. nih.gov

When solvents are employed, their polarity and protic or aprotic nature can affect reaction rates and yields. In the microwave-assisted synthesis of 3-acetylcoumarin using a Mg-Al hydrotalcite catalyst, a solvent-free (neat) reaction provided the highest yield (43.65%) in just 60 seconds. researchgate.net In other systems, polar protic solvents like ethanol have been used effectively. researchgate.net For the synthesis of certain coumarin-based 1,2,3-triazoles, a solvent system of DMF/H₂O (1:1) was found to give the best results under both conventional and microwave heating. nih.gov The selection of an appropriate solvent system is therefore a critical optimization step, with solvent-free conditions often being the most efficient and green option.

Below is a data table summarizing the effect of different solvent systems on the yield of coumarin derivatives in various studies.

| Coumarin Derivative | Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

| 7-hydroxy-4-methylcoumarin | Pechmann | FeF₃ | Solvent-Free | 98% | nih.gov |

| 3-acetylcoumarin | Knoevenagel | Mg-Al hydrotalcite | Solvent-Free | 43.65% | researchgate.net |

| 3-acetylcoumarin | Knoevenagel | Piperidine | Ethanol | 99% | researchgate.net |

| Coumarin-based 1,2,3-triazole | Click Reaction | Copper(I) | DMF/H₂O (1:1) | 80-90% (MW) | nih.gov |

Temperature and reaction time are interdependent parameters that are critical to control for optimal synthesis. Microwave irradiation allows for precise and rapid heating, enabling fine-tuning of these variables. arabjchem.org Increasing the microwave power generally leads to higher temperatures and faster reaction rates, but excessive power or time can lead to decomposition and lower yields.

In the solvent-free Pechmann condensation catalyzed by FeF₃, an increase in microwave power from 100W to 450W resulted in higher yields and shorter reaction times. nih.gov However, a further increase to 600W showed no significant improvement. nih.gov For the synthesis of 7-hydroxy-4-methylcoumarin using an Amberlyst-15 catalyst, varying the reaction time from 5 to 20 minutes under microwave irradiation led to a maximum yield of 97%. mdpi.com Similarly, the synthesis of 3-phenylcoumarin (B1362560) was optimized at 100°C for 15 minutes. sciforum.net These examples underscore the necessity of carefully optimizing both temperature and duration to achieve the best possible outcome.

The following table presents data on the optimization of temperature and reaction time for the synthesis of various coumarin analogues.

| Coumarin Derivative | Catalyst | Microwave Power / Temp. | Time | Yield (%) | Reference |

| 7-hydroxy-4-methylcoumarin | FeF₃ | 450 W | 7 min | 98% | nih.gov |

| 3-acetylcoumarin | Piperidine | 20 W (50°C) | 5 min | 99% | researchgate.net |

| 7-hydroxy-4-methylcoumarin | Amberlyst-15 | Not specified (130°C) | 20 min | 97% | mdpi.com |

| 3-phenylcoumarin | t-BuOK | 300 W (100°C) | 15 min | 91% | sciforum.net |

The reusability of a catalyst is a cornerstone of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. The sulfonic acid functionalized catalyst p-HAP300, used in a Knoevenagel condensation, was recovered by simple filtration and reused for at least ten reaction cycles without a noticeable loss of activity. mdpi.com Similarly, the Brønsted acidic surfactant catalyst used in a reaction with acetoacetylcoumarin was successfully reused five times without a significant drop in its catalytic performance. nih.gov These assessments are crucial for developing sustainable and economically viable synthetic processes.

The table below illustrates the findings from catalyst loading and recyclability studies.

| Reaction/Product | Catalyst | Optimal Loading | Recyclability | Reference |

| Thiazolyl-pyrazole-chromen-2-ones | [HDMM]⁺ [HSO₄]⁻ | 20 mol% | Reused 5 times with no significant activity loss | nih.gov |

| 4-methylcoumarin | Amberlyst-15 | 0.250 g | Not specified | mdpi.com |

| Knoevenagel Products | p-HAP300 | Not specified | Reused 10 times with no activity loss | mdpi.com |

Advanced Spectroscopic Characterization of 3 Acetoacetylcoumarin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Assignments

¹H NMR spectroscopy is instrumental in identifying the number and type of protons in a molecule. In 3-acetoacetylcoumarin derivatives, the spectrum can be divided into signals from the coumarin (B35378) core and the 3-acetoacetyl side chain.

The aromatic protons on the coumarin ring typically appear in the downfield region, generally between δ 6.8 and 8.2 ppm. nih.gov Their specific chemical shifts and splitting patterns (e.g., doublet, triplet, multiplet) depend on their position and the presence of substituents on the benzopyrone ring. For instance, in a related derivative, aromatic protons were observed in the range of δ 6.89–8.11 ppm. nih.gov

The protons of the acetoacetyl group exhibit distinct signals. The methyl protons (–CH₃) of the acetyl group typically produce a sharp singlet around δ 2.2-2.7 ppm. ijarbs.com A singlet corresponding to the methylene (B1212753) protons (–CH₂–) is also characteristic of the side chain. Due to keto-enol tautomerism, the proton of the enolic hydroxyl group (–OH) can often be observed as a broad singlet at a very downfield chemical shift, sometimes exceeding δ 16.0 ppm. researchgate.net For example, a study on a hydrazone derivative of 3-acetyl-4-hydroxycoumarin reported the OH proton signal at δ 16.44 ppm. researchgate.net

Table 1: Typical ¹H NMR Spectral Data for 3-Acetoacetylcoumarin Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Coumarin) | 6.8 - 8.2 | m, d, t |

| Enol -OH | > 16.0 | br s |

| Methylene (-CH₂-) | ~3.5 - 4.5 | s |

Note: δ = chemical shift, ppm = parts per million, s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet. Data is generalized from various coumarin derivatives. nih.govijarbs.comresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often recorded as proton-decoupled, where each unique carbon atom appears as a single line. chemistrysteps.com

In 3-acetoacetylcoumarin derivatives, the carbonyl carbons are the most downfield signals. The lactone carbonyl carbon (C-2) of the coumarin ring is typically found around δ 160-162 ppm. ceon.rs The ketone carbonyl carbon from the acetoacetyl side chain appears further downfield, often in the range of δ 190-205 ppm.

The carbons of the aromatic ring resonate between δ 110 and 155 ppm. The specific chemical shifts are influenced by the substitution pattern. The sp³-hybridized methyl carbon of the acetyl group gives a signal in the upfield region, typically around δ 20-30 ppm. chemistrysteps.com

Table 2: Representative ¹³C NMR Chemical Shifts for a 3-Acetoacetylcoumarin Scaffold

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 190 - 205 |

| Lactone C=O (C-2) | 160 - 162 |

| Aromatic/Enol C-O (C-4) | ~160 |

| Aromatic Carbons | 110 - 155 |

| Methylene (-CH₂-) | ~55 |

Note: Chemical shifts are approximate and can vary based on substituents and solvent. Data is compiled from analogous structures. nih.govceon.rs

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu It is invaluable for assigning which proton is bonded to which carbon. nanalysis.com For example, an HSQC spectrum would show a cross-peak between the methyl proton signal (~δ 2.3 ppm) and the methyl carbon signal (~δ 25 ppm), confirming their direct connection. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu This technique is crucial for piecing together the molecular fragments and establishing long-range connectivity. libretexts.org For instance, an HMBC spectrum would show a correlation from the methyl protons to the ketone carbonyl carbon, confirming the structure of the acetyl group. Similarly, correlations from the coumarin ring protons to carbons in the acetoacetyl side chain would firmly establish the point of attachment at the C-3 position. ceon.rs

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 3-acetoacetylcoumarin is dominated by strong absorption bands corresponding to its carbonyl groups. docbrown.info

Lactone C=O Stretch: The carbonyl group of the α,β-unsaturated δ-lactone ring in the coumarin core typically shows a strong absorption band in the range of 1710-1750 cm⁻¹. nih.gov

Ketone C=O Stretch: The ketone carbonyl group in the acetoacetyl side chain absorbs strongly around 1670-1720 cm⁻¹. ijarbs.comdocbrown.info

Enol Form: Due to keto-enol tautomerism, the compound may exhibit bands characteristic of the enol form. This includes a broad O-H stretching vibration from 3200-3600 cm⁻¹ and C=C stretching of the enol around 1600-1650 cm⁻¹. ijarbs.comdocbrown.info

C-O Stretches: Strong bands corresponding to C-O stretching vibrations of the lactone and ether linkages are typically observed in the 1000-1300 cm⁻¹ region. researchgate.net

Aromatic C=C Stretches: Absorptions due to C=C stretching within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for 3-Acetoacetylcoumarin

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Enol O-H | Stretch, H-bonded | 3200 - 3600 (broad) |

| Lactone C=O | Stretch | 1710 - 1750 |

| Ketone C=O | Stretch | 1670 - 1720 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Data is based on characteristic frequencies for coumarin and β-diketone systems. nih.govijarbs.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and are highly sensitive to the molecular environment.

Solvatochromic Shift Analysis for Electronic Transition Behavior

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or fluorescence emission bands when the polarity of the solvent is changed. ijcce.ac.ir This phenomenon is a powerful tool for studying the nature of the electronic ground and excited states of a molecule.

Coumarin derivatives are well-known for their fluorescent properties and often exhibit significant solvatochromism. researchgate.net The absorption spectra of 3-substituted 4-hydroxycoumarin (B602359) derivatives typically show intense bands in the UV-A and UV-B regions (250-410 nm), which are attributed to π→π* electronic transitions within the conjugated system. researchgate.net

Positive Solvatochromism (Bathochromic Shift): When a molecule is more polar in the excited state than in the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a lower energy transition and a shift of the absorption or emission maximum to a longer wavelength (a red shift).

Negative Solvatochromism (Hypsochromic Shift): Conversely, if the ground state is more polar than the excited state, increasing solvent polarity will cause a shift to a shorter wavelength (a blue shift).

Studies on various coumarin derivatives have shown that the substitution pattern and the specific solvent properties (e.g., polarity, hydrogen bonding capability) govern the extent and direction of the solvatochromic shifts, providing valuable information about solute-solvent interactions. researchgate.netresearchgate.net

Table 4: Illustrative Solvatochromic Data for a Coumarin Derivative

| Solvent | Polarity Index | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

|---|---|---|---|

| Chloroform | 4.1 | ~310 | ~380 |

| Ethyl Acetate (B1210297) | 4.4 | ~315 | ~390 |

| Acetonitrile (B52724) | 5.8 | ~320 | ~405 |

Note: This table presents hypothetical but representative data for a coumarin derivative exhibiting a positive solvatochromic shift, where λₘₐₓ increases with solvent polarity. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Coumarin, 3-acetoacetyl- |

| 3-acetyl-4-hydroxycoumarin |

| 3-acetyl-7-methoxycoumarin |

Fluorescence Quantum Yield and Decay Time Measurements

Fluorescence quantum yield (ΦF) and decay time (τ) are critical parameters that provide profound insights into the photophysical properties of fluorescent molecules like 3-acetoacetylcoumarin derivatives. The quantum yield defines the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The decay time, or fluorescence lifetime, is the average time a molecule remains in its excited state before returning to the ground state via fluorescence.

Research into the photophysical properties of coumarins has shown that substitutions on the coumarin ring significantly influence their fluorescence characteristics. For instance, the introduction of an electron-donating group at the 7-position, such as a diethylamino or a hydroxyl group, can dramatically enhance the fluorescence quantum yield.

A study on 3-acetyl-7-(diethylamino)-2-chromen-2-one, a structurally similar compound to a 3-acetoacetylcoumarin derivative, revealed a high fluorescence quantum yield, with values reported to be above 80% in solution. mdpi.com The emission properties of this compound were found to be solvent-dependent, a common characteristic of coumarin dyes, which is attributable to the intramolecular charge transfer (ICT) character of the excited state. mdpi.com The table below summarizes the emission maxima of 3-acetyl-7-(diethylamino)-2-chromen-2-one in various solvents.

| Solvent | Emission Maximum (λem) (nm) |

| Tetrahydrofuran (B95107) (THF) | 466 |

| Acetonitrile | 477 |

| Toluene | 461 |

This interactive data table is based on findings for 3-acetyl-7-(diethylamino)-2-chromen-2-one. mdpi.com

Similarly, 3-acetyl-7-hydroxycoumarin, another close analog, is known to be a pH-sensitive fluorescent indicator. chemodex.com Its spectral properties in water have been reported with a fluorescence emission maximum at 458 nm. chemodex.com The fluorescence quantum yield of such derivatives can be determined relative to a standard of known quantum yield.

While specific decay time measurements for these particular 3-acetylcoumarin (B160212) derivatives are not detailed in the provided search results, the fluorescence lifetime of coumarin derivatives is typically in the range of 0.5 to 4 nanoseconds in polymer matrices. mdpi.com The decay time is a crucial parameter for applications such as fluorescence resonance energy transfer (FRET) and fluorescence lifetime imaging microscopy (FLIM).

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HR-MS) is an indispensable analytical technique for the structural elucidation of organic compounds, including 3-acetoacetylcoumarin derivatives. Its primary advantage over low-resolution mass spectrometry is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This high accuracy allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula.

For a given 3-acetoacetylcoumarin derivative, the theoretical monoisotopic mass can be calculated based on its expected molecular formula. This calculated mass is then compared to the experimentally measured mass obtained from the HR-MS instrument. A close agreement between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

For example, the molecular formula of 3-acetyl-7-(diethylamino)coumarin is C15H17NO3. researchgate.net The theoretical monoisotopic mass for this formula can be calculated with high precision. An HR-MS analysis of a synthesized sample of this compound would be expected to yield an experimental mass that is very close to this theoretical value, thus confirming its elemental composition.

The table below illustrates a hypothetical, yet representative, example of how HR-MS data would be presented for the molecular formula confirmation of 3-acetyl-7-(diethylamino)coumarin.

| Molecular Formula | Calculated Monoisotopic Mass (m/z) | Found Monoisotopic Mass (m/z) | Mass Error (ppm) |

| C15H17NO3 | 259.1208 | 259.1211 | 1.16 |

This is a representative data table illustrating the use of HR-MS for molecular formula confirmation.

The fragmentation patterns observed in the mass spectrum can further aid in the structural confirmation of 3-acetoacetylcoumarin derivatives, providing valuable information about the connectivity of atoms within the molecule.

Computational and Theoretical Investigations of 3 Acetoacetylcoumarin Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, balancing accuracy with computational efficiency for the study of medium-sized organic molecules like 3-acetoacetylcoumarin. DFT methods are instrumental in modeling the electronic structure and predicting the reactivity of these compounds. By approximating the electron density of a molecule, DFT can provide a detailed picture of its chemical behavior.

The first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 3-acetoacetylcoumarin, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can accurately predict these geometric parameters.

Studies on similar coumarin (B35378) derivatives have shown that the coumarin ring system is largely planar. ccspublishing.org.cn The orientation of the 3-acetoacetyl side chain, however, can lead to different conformers. The rotational barriers around the single bonds connecting the side chain to the coumarin core can be calculated to explore the conformational landscape and identify the most stable conformers. These stable geometries are crucial as they are the starting point for further electronic structure and property calculations.

Table 1: Predicted Geometric Parameters for 3-Acetoacetylcoumarin (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2=O2 | 1.21 |

| Bond Length (Å) | C3-C11 | 1.45 |

| Bond Length (Å) | C11=O11 | 1.25 |

| Bond Angle (°) | O1-C2-C3 | 120.5 |

| Bond Angle (°) | C2-C3-C11 | 118.9 |

| Dihedral Angle (°) | C4-C3-C11-C12 | -178.5 |

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgprinceton.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. youtube.compku.edu.cn A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For 3-acetoacetylcoumarin, DFT calculations can map the spatial distribution of the HOMO and LUMO. Typically, in coumarin derivatives, the HOMO is distributed over the coumarin ring and the electron-donating groups, while the LUMO is localized on the coumarin nucleus and any electron-withdrawing substituents. ccspublishing.org.cn The acetoacetyl group, with its carbonyl functionalities, can significantly influence the energy and localization of these orbitals. This analysis helps in predicting sites susceptible to nucleophilic or electrophilic attack. ccspublishing.org.cn

Table 2: Calculated Frontier Molecular Orbital Energies for 3-Acetoacetylcoumarin (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

To understand the photophysical properties of 3-acetoacetylcoumarin, such as its absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. aps.org This extension of DFT allows for the calculation of excited-state properties and provides a theoretical basis for interpreting experimental spectroscopic data.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. rsc.org By calculating the energies of the lowest singlet excited states, it is possible to simulate the UV-visible absorption spectrum. These calculations often reveal that the primary electronic transitions in coumarin derivatives are of a π → π* nature, involving the promotion of an electron from the HOMO to the LUMO. researchgate.net

Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. These simulations are invaluable for designing new coumarin derivatives with specific optical properties for applications such as fluorescent probes and laser dyes.

The dipole moment of a molecule is a measure of the separation of positive and negative charges. Computational methods can determine the dipole moments in both the ground state (μg) and the excited state (μe). researchgate.netresearchgate.net For many coumarin derivatives, the excited-state dipole moment is found to be larger than the ground-state dipole moment, indicating a significant redistribution of electron density upon photoexcitation. researchgate.netnih.gov This change in dipole moment is often associated with an intramolecular charge transfer (ICT) character of the excited state. researchgate.net

The solvatochromic shift method, which analyzes the effect of solvent polarity on the absorption and emission spectra, can be used experimentally to estimate these dipole moments. researchgate.net TD-DFT calculations provide a theoretical counterpart to these measurements and can offer a more detailed picture of the charge redistribution. claremont.edudntb.gov.ua

Table 3: Calculated Dipole Moments for 3-Acetoacetylcoumarin (Illustrative)

| State | Dipole Moment (Debye) |

|---|---|

| Ground State (μg) | 3.5 |

| Excited State (μe) | 6.8 |

Molecular Docking Simulations for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is central to structure-based drug design and helps in understanding the interactions that stabilize a ligand-protein complex. researchgate.netnih.gov

For 3-acetoacetylcoumarin and its derivatives, which may exhibit various biological activities, molecular docking simulations can be used to predict their binding affinity and mode of interaction with specific protein targets. researchgate.net The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the fitness of different binding poses. The results of these simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. This information can guide the design of more potent and selective inhibitors or modulators of protein function.

Table 4: Illustrative Molecular Docking Results for 3-Acetoacetylcoumarin with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.2 |

| Key Interacting Residues | Tyr85, Ser120, Phe210 |

| Types of Interactions | Hydrogen bond, π-π stacking |

Computational Elucidation and Validation of Reaction Mechanisms

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organic reactions. While specific DFT studies detailing the formation of 3-acetoacetylcoumarin are not extensively documented in publicly available literature, the principles of computational investigation can be applied to its likely synthetic routes. The formation of 3-acetoacetylcoumarin typically proceeds through the acylation of a 3-acetylcoumarin (B160212) precursor. This transformation is analogous to well-studied condensation reactions, such as the Claisen condensation.

A theoretical investigation into the reaction mechanism for the synthesis of 3-acetoacetylcoumarin would likely involve the following computational steps:

Reactant and Transition State Geometries: Optimization of the geometries of the reactants (e.g., 3-acetylcoumarin enolate and an acylating agent), transition states, intermediates, and products.

Energy Profile: Calculation of the potential energy surface to map out the reaction pathway. This would involve determining the activation energies for each step and the energies of any intermediates, which helps in identifying the rate-determining step of the reaction.

Solvent Effects: Incorporation of solvent effects, as these can significantly influence the reaction energetics and mechanism.

Catalyst Role: If a catalyst is employed, computational models can elucidate its role in lowering the activation energy barriers.

For instance, in related coumarin syntheses, such as the Knoevenagel condensation for the formation of the 3-acetylcoumarin precursor, DFT studies can provide insights into the initial deprotonation of the active methylene (B1212753) compound, the subsequent nucleophilic attack on the salicylaldehyde (B1680747), and the final cyclization and dehydration steps ijres.org.

Furthermore, computational studies on the reactivity of 3-acetylcoumarin itself, such as its radical homodimerization, have been conducted using DFT calculations mdpi.com. These studies investigate the effects of substituents on the coumarin ring and analyze the stability of radical intermediates through free-energy calculations and Natural Bond Orbital (NBO) analysis mdpi.com. Such computational approaches could be similarly applied to understand the electronic factors governing the acetoacetylation of 3-acetylcoumarin.

The validation of a proposed reaction mechanism is achieved by comparing the computationally predicted outcomes with experimental observations. This can include correlating calculated reaction rates with experimentally determined kinetics or comparing predicted regioselectivity with the observed product distribution.

In Silico Prediction of ADMET-Related Physicochemical Descriptors

In the early stages of drug discovery and development, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. These predictions are based on the molecule's physicochemical descriptors, which can be calculated from its structure. For 3-acetoacetylcoumarin and its derivatives, a range of these descriptors can be computationally estimated to assess their drug-like potential.

These predictions help in prioritizing compounds for further experimental testing and in identifying potential liabilities early in the development process. The use of computational tools for ADMET prediction is a standard practice in modern medicinal chemistry to reduce the attrition rate of drug candidates in later clinical phases biorxiv.orgmdpi.com.

Below is an interactive table showcasing key ADMET-related physicochemical descriptors for 3-acetoacetylcoumarin and a selection of its hypothetical derivatives.

| Compound | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

| 3-Acetoacetylcoumarin | 218.19 | 1.5 | 67.8 | 0 | 4 | 3 |

| 6-Chloro-3-acetoacetylcoumarin | 252.63 | 2.2 | 67.8 | 0 | 4 | 3 |

| 7-Methoxy-3-acetoacetylcoumarin | 248.22 | 1.4 | 77.0 | 0 | 5 | 4 |

| 6-Nitro-3-acetoacetylcoumarin | 263.19 | 1.3 | 113.6 | 0 | 7 | 3 |

Note: The data in this table is representative and calculated for illustrative purposes. Actual values may vary depending on the prediction software and methodology used.

Quantitative Structure-Activity Relationship (QSAR) models are frequently developed for classes of compounds like coumarins to correlate these physicochemical descriptors with biological activities or ADMET properties nih.govresearchgate.net. For example, parameters such as lipophilicity (logP) and polar surface area (TPSA) are critical in predicting oral bioavailability and blood-brain barrier penetration nih.govdistantreader.org. Molecules with a high TPSA are generally expected to have poorer intestinal absorption researchgate.net. Similarly, the number of hydrogen bond donors and acceptors, as well as the molecular weight, are key components of Lipinski's rule of five, a widely used guideline for assessing the drug-likeness of a molecule nih.gov.

Derivatization Strategies and Synthetic Transformations Involving 3 Acetoacetylcoumarin

Construction of Novel Heterocyclic Systems Utilizing 3-Acetoacetylcoumarin as a Synthon

The strategic placement of the acetoacetyl group at the 3-position of the coumarin (B35378) ring enables its participation in numerous chemical transformations, leading to the formation of diverse heterocyclic structures. This section details the synthesis of several important classes of heterocyclic derivatives starting from 3-acetoacetylcoumarin.

Synthesis of Pyrazole (B372694) Derivatives via Knorr Pyrazole Reactions

The Knorr pyrazole synthesis is a classic and efficient method for the formation of pyrazole rings, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chemhelpasap.comname-reaction.com In this context, 3-acetoacetylcoumarin serves as the 1,3-dicarbonyl component. The reaction proceeds via an acid-catalyzed condensation, typically starting with the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comjk-sci.comslideshare.net

The reaction between 3-acetoacetylcoumarin and various substituted hydrazines (such as hydrazine hydrate (B1144303) or phenylhydrazine) in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol (B145695) leads to the formation of 3-(5-methyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives. The use of substituted hydrazines allows for the introduction of different functional groups at the N-1 position of the pyrazole ring, providing a straightforward route to a library of coumarin-pyrazole hybrids. nih.govbiointerfaceresearch.com

Table 1: Synthesis of Pyrazole Derivatives from 3-Acetoacetylcoumarin

| Hydrazine Derivative | Product | Reaction Conditions |

|---|---|---|

| Hydrazine Hydrate | 3-(5-methyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Acetic acid, Ethanol, Reflux |

| Phenylhydrazine | 3-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | Acetic acid, Ethanol, Reflux |

Dihydropyrimidinone (DHPM) Synthesis via Biginelli and Related Multicomponent Reactions

The Biginelli reaction is a well-known multicomponent reaction (MCR) that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). wikipedia.orgmdpi.comnih.gov 3-Acetoacetylcoumarin can effectively function as the β-ketoester component in this reaction. The one-pot, acid-catalyzed condensation of 3-acetoacetylcoumarin, an aromatic aldehyde, and urea (or thiourea) yields coumarin-substituted DHPMs. nih.govmdpi.com

This reaction offers an efficient pathway to synthesize complex molecules in a single step with high atom economy. For instance, reacting 3-acetoacetylcoumarin with a para-substituted benzaldehyde (B42025) and urea in refluxing acetonitrile (B52724) with sulfuric acid as a catalyst produces 4-aryl-5-(2-oxo-2H-chromene-3-carbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones. nih.gov The use of thiourea in place of urea leads to the corresponding dihydropyrimidine-2(1H)-thiones.

Table 2: Representative Biginelli Reaction for DHPM Synthesis

| Aldehyde | Urea/Thiourea | Product |

|---|---|---|

| Benzaldehyde | Urea | 5-(2-Oxo-2H-chromene-3-carbonyl)-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-5-(2-oxo-2H-chromene-3-carbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Formation of Pyridine (B92270) and Pyrimidine (B1678525) Scaffolds

The reactive dicarbonyl system of 3-acetoacetylcoumarin is also a valuable precursor for the synthesis of pyridine and pyrimidine heterocycles. nih.gov For pyridine synthesis, a common approach is the Chichibabin reaction, a multicomponent synthesis involving an aldehyde, a 1,3-dicarbonyl compound, and ammonia (B1221849) or an ammonia source like ammonium (B1175870) acetate (B1210297). mdpi.com The reaction of 3-acetoacetylcoumarin, a substituted aromatic aldehyde, and ammonium acetate under acidic conditions can yield 2,6-disubstituted-4-arylpyridine derivatives bearing a coumarin moiety. mdpi.com

Similarly, pyrimidine rings can be constructed. One method involves the initial conversion of 3-acetoacetylcoumarin to a chalcone-like intermediate by condensation with an aromatic aldehyde. This coumarin-chalcone hybrid can then be reacted with guanidine (B92328) or thiourea to form the corresponding aminopyrimidine or pyrimidine-2-thione ring, respectively. uobaghdad.edu.iqresearchgate.net

Synthesis of Fused Coumarin Derivatives (e.g., Furo[3,2-c]coumarins, Pyranochromenes)

The 3-acetoacetylcoumarin structure can be elaborated to create fused heterocyclic systems where a new ring is annulated to the coumarin core. While many syntheses of furo[3,2-c]coumarins start from 4-hydroxycoumarin (B602359), researchgate.netnih.gov the acetyl group at the C3 position can be functionalized to participate in cyclization reactions. For example, conversion of the acetyl group to an α-haloacetyl group, followed by reaction with a phenol (B47542) or other nucleophile and subsequent intramolecular cyclization, can lead to fused systems.

The synthesis of pyrano[3,2-c]coumarins can be achieved through reactions that utilize the enolate of the 1,3-dicarbonyl system. For instance, a Pechmann-type condensation with a reactive phenol or a Michael addition reaction with an α,β-unsaturated carbonyl compound followed by intramolecular cyclization can lead to the formation of a new pyran ring fused to the coumarin scaffold.

Elaboration into Thiazole (B1198619) and Triazole Containing Hybrids

Molecular hybridization by linking a coumarin scaffold to other biologically active heterocycles like thiazole and triazole is a common strategy in medicinal chemistry. The acetyl group of 3-acetoacetylcoumarin is the key handle for these transformations.

For thiazole synthesis, a typical route involves the initial conversion of 3-acetoacetylcoumarin to 3-(2-bromoacetyl)coumarin. This α-haloketone is a potent electrophile that readily reacts with thiourea or a thioamide in a Hantzsch-type thiazole synthesis to yield 2-amino or 2-substituted-thiazole derivatives directly attached to the coumarin at the 3-position via a carbonyl linker. nih.govmdpi.comnih.gov Another approach involves condensing 3-acetylcoumarin (B160212) with thiosemicarbazide (B42300) to form a thiosemicarbazone, which can then be cyclized with reagents like p-substituted phenacyl bromides to form the thiazole ring. nih.gov

Triazole-containing hybrids can also be synthesized. A common method is to first convert the acetyl group into a functional group suitable for click chemistry, such as an azide (B81097) or a terminal alkyne. For example, reduction of the acetyl group to an alcohol, conversion to an alkyl halide, and subsequent reaction with sodium azide would yield an azidomethylcoumarin derivative. This can then undergo a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction with various terminal alkynes to produce 1,2,3-triazole-coumarin hybrids. nih.govnih.govacu.edu.insemanticscholar.org

Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a single synthetic operation to form a product that contains portions of all the initial components. mdpi.comnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. 3-Acetoacetylcoumarin, with its 1,3-dicarbonyl functionality, is an excellent substrate for several important MCRs.

As discussed previously, the Biginelli reaction is a prime example of an MCR where 3-acetoacetylcoumarin serves as the 1,3-dicarbonyl component to produce complex dihydropyrimidinones (DHPMs). nih.govjmchemsci.com Similarly, the Hantzsch pyridine synthesis, or related pyridine syntheses, can be performed as an MCR by reacting 3-acetoacetylcoumarin, an aldehyde, and an ammonia source in one pot to generate coumarin-substituted pyridine derivatives. mdpi.com

The utility of 3-acetoacetylcoumarin in MCRs extends to the synthesis of other heterocyclic systems. For example, a four-component reaction between a hydrazine, malononitrile (B47326), an aldehyde, and 3-acetoacetylcoumarin can lead to the formation of highly substituted pyrano[2,3-c]pyrazole systems. beilstein-journals.org In this process, the hydrazine first reacts with 3-acetoacetylcoumarin to form a pyrazolone (B3327878) intermediate in situ, which then participates in a subsequent cascade reaction with the Knoevenagel adduct of the aldehyde and malononitrile. beilstein-journals.org These MCR methodologies highlight the role of 3-acetoacetylcoumarin as a powerful tool for the diversity-oriented synthesis of complex heterocyclic libraries.

Exploration of Substrate Scope and Limitations in MCRs featuring 3-Acetoacetylcoumarin

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular scaffolds in a single, atom-economical step. While the broader class of 4-hydroxycoumarins has been extensively utilized in MCRs, the specific application of 3-acetoacetylcoumarin as a primary substrate is a more specialized area of investigation. Its reactivity is largely dictated by the nucleophilic character of the C-3 position and the electrophilic nature of the acetyl carbonyl group.

One of the notable MCRs involving a derivative of 3-acetoacetylcoumarin is the one-pot synthesis of 4-aryl-2-amino-6-(3-acetyl-4-hydroxycoumarin-3-yl)-pyridin-3-carbonitriles. This reaction proceeds through the condensation of 3-acetoacetylcoumarin with various aromatic aldehydes, malononitrile, and ammonium acetate. researchgate.net The reaction demonstrates a broad substrate scope with respect to the aromatic aldehyde component, accommodating a range of electron-donating and electron-withdrawing substituents.

Table 1: Substrate Scope of Aromatic Aldehydes in the Synthesis of Pyridine Derivatives from 3-Acetoacetylcoumarin

| Entry | Aromatic Aldehyde | Substituent (R) | Yield (%) |

| 1 | Benzaldehyde | H | High |

| 2 | 4-Fluorobenzaldehyde | 4-F | High |

| 3 | 4-Methoxybenzaldehyde | 4-OMe | High |

| 4 | 4-Methylbenzaldehyde | 4-Me | High |

| 5 | 4-Bromobenzaldehyde | 4-Br | High |

| 6 | 4-Nitrobenzaldehyde | 4-NO₂ | High |

| 7 | 2-Nitrobenzaldehyde | 2-NO₂ | High |

| 8 | 4-(Dimethylamino)benzaldehyde | 4-N(Me)₂ | High |

| 9 | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-(OMe)₃ | High |

| 10 | Pyridine-3-carboxaldehyde | 3-pyridyl | High |

| 11 | Thiophene-2-carboxaldehyde | 2-thienyl | High |

| 12 | Furan-2-carboxaldehyde | 2-furyl | High |

Data compiled from Abdelhafez et al., 2010. researchgate.net

A limitation observed in these reactions is the potential for side reactions, particularly when alternative active methylene (B1212753) compounds are employed. For instance, the replacement of malononitrile with ethyl cyanoacetate (B8463686) under similar conditions leads to the formation of 4-aryl-1,2-dihydro-6-(3-acetyl-4-hydroxycoumarin-3-yl)-2-pyridin-3-carbonitriles, indicating a sensitivity of the product outcome to the nature of the reactants. researchgate.net

Investigation of Cascade and Domino Reaction Sequences

Cascade and domino reactions represent a highly efficient strategy for the rapid assembly of complex molecular architectures from simple precursors. These processes, where a series of intramolecular reactions are triggered by a single event, are of significant interest in the synthesis of fused heterocyclic systems.

While specific examples of cascade or domino reactions commencing directly from 3-acetoacetylcoumarin are not extensively documented, its precursor, 4-hydroxycoumarin, is a well-established participant in such transformations. For instance, iodine-catalyzed cascade annulation of 4-hydroxycoumarins with aurones has been developed to synthesize spirocyclic benzofuran–furocoumarins. nih.gov This reaction proceeds through a sequence of Michael addition, iodination, and intramolecular nucleophilic substitution. nih.gov

The reactivity of the acetoacetyl group in 3-acetoacetylcoumarin suggests its potential as a key component in domino reactions. For example, a domino Knoevenagel condensation, Pinner reaction, and 1,3-dipolar cycloaddition sequence has been reported for the synthesis of 3-(1H-tetrazol-5-yl)coumarins from salicylaldehydes and malononitrile, highlighting the utility of in situ generated reactive intermediates in constructing complex heterocycles. rsc.org

Targeted Structural Modifications and Functionalization at the Acetoacetyl Moiety

The acetoacetyl moiety of 3-acetoacetylcoumarin offers multiple sites for targeted structural modifications and functionalization, including the terminal methyl group, the methylene group, and the two carbonyl groups. This allows for the synthesis of a diverse array of derivatives with potentially altered biological activities or physicochemical properties.

Reactions at the Carbonyl Groups:

The carbonyl groups of the acetoacetyl side chain are susceptible to condensation reactions with various nucleophiles. For example, reaction with thiosemicarbazide in an acidic medium yields the corresponding 3-acetylcoumarin thiosemicarbazone. This derivative can be further functionalized through acetylation or benzoylation of the thiosemicarbazone moiety.

Condensation with hydroxylamine (B1172632) can also be employed to form oxime derivatives. Specifically, the reaction of 3-acetylcoumarin with O-benzyl hydroxylamine salts in the presence of acetic acid leads to the formation of the corresponding ketooxime ether derivatives. nih.gov

Reactions at the Methylene Group:

The active methylene group of the acetoacetyl moiety is a key site for C-C bond formation. It can participate in Knoevenagel-type condensations with various aldehydes. For instance, the condensation with different carbonyl, ester, and cyano derivatives under solvent-free microwave irradiation conditions has been reported to produce a variety of coumarin derivatives. researchgate.net

Bromination:

The acetoacetyl group can be selectively brominated at the terminal methyl group. Bromination of 3-acetoacetyl-4-hydroxycoumarin with phenyltrimethylammonium (B184261) tribromide in tetrahydrofuran (B95107) affords a high yield of 3-(2-bromoacetyl)-4-hydroxycoumarin. arabjchem.org This bromo-derivative serves as a versatile intermediate for the synthesis of various heterocyclic systems. acgpubs.org

Table 2: Examples of Targeted Modifications at the Acetoacetyl Moiety

| Reagent(s) | Site of Modification | Resulting Functional Group/Product | Reference |

| Thiosemicarbazide, Acetic Acid | Acetyl Carbonyl | Thiosemicarbazone | |

| O-Benzyl hydroxylamine, Acetic Acid | Acetyl Carbonyl | Ketooxime Ether | nih.gov |

| Phenyltrimethylammonium tribromide | Terminal Methyl | Bromoacetyl | arabjchem.org |

| Aromatic Aldehydes, Ammonium Acetate | Methylene Group | Knoevenagel Condensation Product | researchgate.net |

The diverse reactivity of the acetoacetyl moiety, coupled with the inherent biological relevance of the coumarin scaffold, positions 3-acetoacetylcoumarin as a valuable building block for the synthesis of a wide range of functionalized heterocyclic compounds.

Mechanistic Investigations of Chemical Reactions Involving 3 Acetoacetylcoumarin

Detailed Reaction Pathway Elucidation for 3-Acetoacetylcoumarin Synthesis and Transformations

The synthesis of 3-acetoacetylcoumarin and its subsequent transformations are governed by a series of well-defined reaction pathways, often involving condensation and cyclization steps.

Synthesis of 3-Acetoacetylcoumarin:

A primary and widely studied route to synthesize 3-acetoacetylcoumarin derivatives involves the reaction between substituted salicylaldehydes and a β-dicarbonyl compound, typically 4-hydroxy-6-methyl-2H-pyran-2-one, also known as triacetic acid lactone (TAL). epstem.netresearchgate.net The reaction mechanism proceeds through a two-step sequence:

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the salicylaldehyde (B1680747) and the active methylene (B1212753) group of 4-hydroxy-6-methyl-2H-pyran-2-one. This step forms a key intermediate, 3-salicylidenepyrane-2,4-dione. researchgate.net

Intramolecular Transesterification/Cyclization: The intermediate then undergoes a ring-opening reaction. This is facilitated by a nucleophilic attack of the phenolic hydroxyl group from the salicylaldehyde moiety onto the lactone carbonyl of the pyranone ring. researchgate.net Subsequent intramolecular cyclization and rearrangement lead to the formation of the final 3-acetoacetylcoumarin product. epstem.netresearchgate.net

This synthetic pathway has been adapted for various conditions, including microwave-assisted and green chemistry protocols. researchgate.netresearchgate.net

Transformations of 3-Acetoacetylcoumarin:

The reactivity of the 3-acetoacetylcoumarin scaffold, particularly its active methylene group, allows it to serve as a versatile building block for more complex heterocyclic systems.

Tandem 1,4-Conjugate Addition, Decarboxylation, and Aromatization: 3-Acetoacetylcoumarin can act as a Michael donor. In a one-pot reaction with a Michael acceptor like 4-oxo-4H-chromene-3-carboxylic acid, it initiates a cascade reaction. This sequence involves a 1,4-conjugate addition (Michael addition), followed by decarboxylation and an aromatization step to yield novel hydroxylated polyfunctionalized benzo[c]coumarins. thieme-connect.com

Biginelli Reaction: The 1,3-dicarbonyl moiety within 3-acetoacetylcoumarin is a suitable component for the Biginelli reaction. This three-component reaction involves the condensation of 3-acetoacetylcoumarin, an aldehyde (e.g., benzaldehyde), and urea (B33335) or thiourea (B124793). The proposed mechanism starts with the formation of an imine from the aldehyde and urea/thiourea. The protonated imine then reacts with the enol form of 3-acetoacetylcoumarin. The final step is a cyclization followed by dehydration to produce coumarin-fused dihydropyrimidinones or thiones. epstem.net

Homodimerization Reactions: Derivatives such as 3-acetylcoumarin (B160212), a closely related compound, can undergo homodimerization. Investigations suggest that this transformation can proceed through either a radical or an ionic mechanism, with theoretical calculations indicating the radical pathway is often more favorable. mdpi.com

Hydrazinolysis for Sensor Applications: A notable transformation involves the reaction of 3-acetoacetylcoumarin with hydrazine (B178648). This reaction, known as hydrazinolysis, results in the formation of a fluorescent coumarin-pyrazole product, 3-(3-methyl-1H-pyrazol-5-yl)coumarin. This specific transformation is the basis for the development of chemosensors. science.govscience.gov

Table 1: Overview of Reaction Pathways for 3-Acetoacetylcoumarin

| Reaction Type | Reactants | Key Mechanistic Steps | Product Class |

|---|---|---|---|

| Synthesis | Salicylaldehyde, 4-Hydroxy-6-methyl-2H-pyran-2-one | Knoevenagel Condensation, Intramolecular Cyclization | 3-Acetoacetylcoumarin |

| Tandem Reaction | 3-Acetoacetylcoumarin, 4-Oxo-4H-chromene-3-carboxylic acid | Michael Addition, Decarboxylation, Aromatization | Benzo[c]coumarins |

| Biginelli Reaction | 3-Acetoacetylcoumarin, Aldehyde, Urea/Thiourea | Imine Formation, Enol Reaction, Cyclodehydration | Coumarin-dihydropyrimidinones |

| Hydrazinolysis | 3-Acetoacetylcoumarin, Hydrazine | Condensation, Cyclization | Coumarin-pyrazoles |

Mechanistic Role of Catalysts and Solvent Systems in Governing Reactivity and Selectivity

Role of Catalysts:

Catalysts in these reactions can be broadly classified as acidic, basic, organocatalysts, or solid-supported catalysts.

Base Catalysis: Organobases like piperidine (B6355638) are commonly used in the Knoevenagel condensation step for coumarin (B35378) synthesis, facilitating the initial C-C bond formation. nih.govnih.gov In tandem reactions, an organobase such as 4-pyrrolidin-1-ylpyridine catalyzes the Michael addition by activating the 3-acetoacetylcoumarin as a nucleophile. thieme-connect.com

Acid Catalysis: Brønsted acids, like sulfuric acid or p-toluenesulfonic acid, are employed in multicomponent reactions such as the Biginelli reaction to catalyze the condensation and dehydration steps. epstem.netresearchgate.net Lewis acids, such as zinc chloride (supported on clay as Envirocat EPZ-10), have also been shown to be effective catalysts for the synthesis of 3-acetoacetylcoumarins, promoting the reaction under mild conditions. researchgate.netacademie-sciences.fr

Heterogeneous Catalysis: The use of solid catalysts like KF-Al2O3 and Envirocat EPZ-10 offers significant advantages, including simple product isolation, catalyst recovery, and reusability, aligning with green chemistry principles. researchgate.netacademie-sciences.fr Envirocat EPZ-10, a clay-supported ZnCl2 catalyst, has been found to be highly efficient in ethanol (B145695) at reflux, with studies showing 10 mol% to be sufficient for the transformation. academie-sciences.fr

Biocatalysis: While less common for this specific compound, chemoenzymatic synthesis strategies have been explored for related coumarin antibiotic biosynthetic pathways, relying on enzymes for mild and selective transformations. acs.org

Role of Solvent Systems:

The solvent plays a multifaceted role, from solubilizing reactants to actively participating in the reaction mechanism. numberanalytics.com

Polar Aprotic and Protic Solvents: Solvents like ethanol are frequently used and can participate in hydrogen bonding, influencing catalyst reactivity. researchgate.netnumberanalytics.com In some cases, the solvent choice dictates the dominant tautomer of the dicarbonyl reactant, which in turn affects the reaction yield. researchgate.net For instance, in the Biginelli reaction, the solvent is primarily responsible for the position of the diketo-enol tautomerization equilibrium. researchgate.net

Ionic Liquids: Ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br) have been utilized as a reaction medium for the synthesis of 3-acetoacetylcoumarin derivatives. They can act as both solvent and promoter, often eliminating the need for an external catalyst and offering advantages like easier workup and environmental benignity. tandfonline.com

Aqueous and "Green" Systems: In line with sustainable chemistry, water has been used as a solvent. The use of β-cyclodextrin in a glycerin-water medium creates a unique reaction environment that facilitates the synthesis at ambient temperatures. researchgate.net The amphoteric nature of catalysts like imidazole (B134444) has been exploited in water to promote multicomponent reactions for synthesizing related coumarin derivatives. acs.org

Solvent-Free Conditions: Microwave-assisted, solvent-free synthesis using a solid support like KF-Al2O3 represents another green approach. This method provides rapid access to 3-acetoacetylcoumarins with high efficiency. researchgate.net

Table 2: Influence of Catalysts and Solvents on 3-Acetoacetylcoumarin Reactions

| Catalyst/System | Solvent | Reaction Type | Mechanistic Role/Advantage |

|---|---|---|---|

| Envirocat EPZ-10 | Ethanol | Synthesis | Eco-friendly, reusable solid acid catalyst. researchgate.netacademie-sciences.fr |

| KF-Al2O3 | Solvent-free (MW) | Synthesis | Efficient, reusable solid base, rapid reaction. researchgate.net |

| 4-pyrrolidin-1-ylpyridine | Chloroform | Tandem Reaction | Organobase, catalyzes Michael addition. thieme-connect.com |

| Sulfuric Acid | Acetonitrile (B52724) | Biginelli Reaction | Brønsted acid, catalyzes condensation/dehydration. epstem.net |

| β-Cyclodextrin | Glycerin/Water | Synthesis | Biodegradable, promotes reaction in aqueous media. researchgate.net |

| None | Ionic Liquid ([bmim]Br) | Synthesis | Acts as promoting medium, catalyst-free conditions. tandfonline.com |

Identification and Spectroscopic Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient species or stable intermediates. rsc.org While the final products of reactions involving 3-acetoacetylcoumarin are routinely characterized by spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the direct spectroscopic identification of reaction intermediates is more challenging and less frequently reported. researchgate.netacademie-sciences.fr

Proposed vs. Isolated Intermediates:

In many mechanistic discussions, intermediates are proposed based on established reaction principles. For example, the formation of a 3-salicylidenepyrane-2,4-dione intermediate in the synthesis of 3-acetoacetylcoumarin is a plausible step derived from the logic of the Knoevenagel condensation. researchgate.net Similarly, in the Biginelli reaction, an acyl-iminium ion is a commonly proposed reactive intermediate that is attacked by the enol of the β-dicarbonyl compound. epstem.net

In some cases, related studies provide insights. For instance, in the dimerization of 3-acetylcoumarin, radical and ionic intermediates have been investigated primarily through theoretical DFT calculations rather than direct spectroscopic observation. mdpi.com In other coumarin syntheses, acyclic intermediates have been successfully isolated and characterized, lending support to proposed multi-step pathways. researchgate.net

Spectroscopic Evidence:

The characterization of both final products and, where possible, intermediates relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying key functional groups. In the context of 3-acetoacetylcoumarin reactions, it can confirm the presence of carbonyl groups (C=O) from the coumarin lactone and the acetoacetyl side chain, as well as C=C bonds of the aromatic ring. researchgate.netacademie-sciences.fr Changes in the carbonyl stretching frequencies can indicate the consumption of reactants and the formation of new products or intermediates.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compounds, confirming the identity of the final products. academie-sciences.fr High-resolution mass spectrometry (HRMS) can give the exact molecular formula, which is critical for confirming the structure of novel compounds formed in transformations. thieme-connect.com Techniques like electrospray ionization (ESI-MS) are particularly useful for identifying ionic intermediates directly from a reaction mixture. rsc.org

Table 3: Spectroscopic Data for a Key Transformation Product

| Compound | Transformation | ¹H NMR (CDCl₃, δ ppm) | Spectroscopic Significance |

|---|---|---|---|

| 8-Acetyl-7-hydroxy-10-(2-hydroxybenzoyl)-6H-benzo[c]chromen-6-one | Tandem Michael Addition/Decarboxylation/Aromatization | 2.79 (s, 3H, -COCH₃), 6.79-8.19 (m, aromatic H), 11.99 (s, 1H, -OH), 13.24 (s, 1H, -OH) | Confirms the formation of the complex benzo[c]coumarin structure, showing signals for the acetyl group, multiple distinct aromatic protons, and two different hydroxyl groups (one likely intramolecularly hydrogen-bonded). thieme-connect.com |

Advanced Applications of 3 Acetoacetylcoumarin in Specialized Organic Synthesis

Utility as a Highly Versatile Synthon for the Assembly of Complex Molecular Architectures

The chemical architecture of 3-acetoacetylcoumarin makes it an exceptionally useful synthon for synthesizing a diverse array of heterocyclic compounds. The presence of multiple reactive sites—the enolizable β-dicarbonyl system and the electrophilic C4 position of the coumarin (B35378) ring—allows it to participate in a wide range of chemical transformations.

3-Acetoacetylcoumarin is frequently employed in multicomponent reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste and synthetic steps. mdpi.comnih.gov For instance, it can react with aromatic aldehydes and a nitrogen source, such as ammonium (B1175870) acetate (B1210297), in a Hantzsch-type reaction to afford poly-substituted pyridine (B92270) derivatives fused or linked to the coumarin core. mdpi.com

The reactivity of the acetyl group is central to its utility. It can undergo condensation with various nucleophiles to form a multitude of heterocyclic rings. researchgate.netacgpubs.org

Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) derivatives leads to the formation of pyrazole (B372694) rings attached to the coumarin C3 position. Similarly, treatment with hydroxylamine (B1172632) yields isoxazole (B147169) derivatives. researchgate.net

Pyridines and Quinolines: The active methylene (B1212753) group within the acetoacetyl moiety can participate in Knoevenagel condensations, while subsequent Michael additions and cyclizations can lead to the formation of complex pyridine and quinoline (B57606) systems. acgpubs.org

Thiazoles: The acetyl group can be halogenated to form a 3-(bromoacetyl)coumarin (B1271225) intermediate. nih.gov This highly reactive α-haloketone is a powerful precursor for synthesizing a variety of thiazole-containing coumarin hybrids by reacting with thioamides or thioureas. nih.govmdpi.com

The strategic application of 3-acetoacetylcoumarin and its immediate derivatives enables the construction of intricate molecular frameworks, which are often investigated for their biological and materials science applications. acgpubs.orgekb.eg

| Starting Material | Reagents | Resulting Heterocycle |

| 3-Acetoacetylcoumarin | Hydrazine hydrate (B1144303) | 3-(Pyrazol-3-yl)-2H-chromen-2-one |

| 3-Acetoacetylcoumarin | Hydroxylamine hydrochloride | 3-(Isoxazol-5-yl)-2H-chromen-2-one |